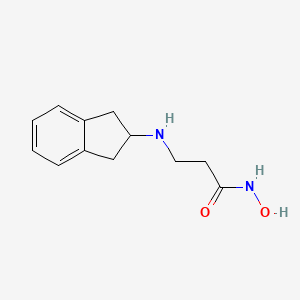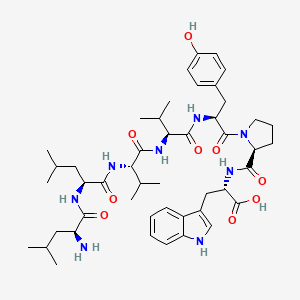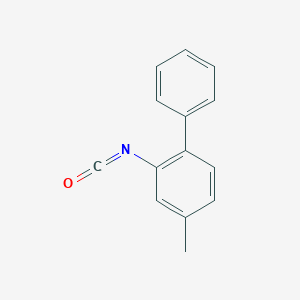![molecular formula C20H17NO2 B14195815 Naphtho[2,1-b]furan-2-acetamide, 1,2-dihydro-2-phenyl- CAS No. 848029-81-2](/img/structure/B14195815.png)
Naphtho[2,1-b]furan-2-acetamide, 1,2-dihydro-2-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Naphtho[2,1-b]furan-2-acetamide, 1,2-dihydro-2-phenyl- is a synthetic organic compound belonging to the naphthofuran family. This compound is characterized by a fused naphthalene and furan ring system, with an acetamide group and a phenyl substituent. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Naphtho[2,1-b]furan-2-acetamide, 1,2-dihydro-2-phenyl- typically involves the cyclization of naphthol derivatives. One common method involves the reaction of 1-naphthol with allyl bromide in the presence of potassium carbonate and acetone . The resulting intermediate undergoes further reactions to form the desired naphthofuran structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Naphtho[2,1-b]furan-2-acetamide, 1,2-dihydro-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions include various substituted naphthofuran derivatives, which can exhibit different biological and chemical properties.
科学的研究の応用
Naphtho[2,1-b]furan-2-acetamide, 1,2-dihydro-2-phenyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
作用機序
The mechanism of action of Naphtho[2,1-b]furan-2-acetamide, 1,2-dihydro-2-phenyl- involves its interaction with molecular targets such as NF-κB, a transcription factor involved in the regulation of immune responses . By inhibiting NF-κB activity, the compound can potentially reduce inflammation and exhibit anticancer effects. The exact molecular pathways and targets are still under investigation.
類似化合物との比較
Similar Compounds
2,3-Dihydro-naphtho[1,2-b]furan-2-carboxylic acid N-(substitutedphenyl)amide: Exhibits similar inhibitory activity against NF-κB.
5-Chloro-2,3-dihydro-naphtho[1,2-b]furan-2-carboxylic acid N-(substitutedphenyl)amide: Shows enhanced anticancer activity due to the presence of electron-withdrawing groups.
Uniqueness
Naphtho[2,1-b]furan-2-acetamide, 1,2-dihydro-2-phenyl- is unique due to its specific structural features, such as the fused naphthalene and furan rings, and the presence of an acetamide group. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
848029-81-2 |
|---|---|
分子式 |
C20H17NO2 |
分子量 |
303.4 g/mol |
IUPAC名 |
2-(2-phenyl-1H-benzo[e][1]benzofuran-2-yl)acetamide |
InChI |
InChI=1S/C20H17NO2/c21-19(22)13-20(15-7-2-1-3-8-15)12-17-16-9-5-4-6-14(16)10-11-18(17)23-20/h1-11H,12-13H2,(H2,21,22) |
InChIキー |
YZJNSGNKNGZYCP-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(C=CC3=CC=CC=C23)OC1(CC(=O)N)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(4-Chlorophenyl)-4-[4-(1-methyl-1H-imidazol-5-yl)phenyl]piperidine](/img/structure/B14195743.png)
![Benzeneacetic acid, 4-([1,1'-biphenyl]-3-yloxy)-](/img/structure/B14195744.png)

![2-Thiazolidinimine, 3-[(2-bromophenyl)methyl]-4-(chloromethyl)-](/img/structure/B14195759.png)

![Dimethyl N-[3-(furan-2-yl)acryloyl]-L-aspartate](/img/structure/B14195767.png)
![(3S)-3-Hydroxy-4-[(2,4,6-trimethylphenyl)methoxy]butanenitrile](/img/structure/B14195773.png)
![4-[5-(Methoxymethyl)-1,2-oxazol-3-yl]benzoic acid](/img/structure/B14195777.png)

![N-Cyclohexyl-4-[(2-methoxyethoxy)methyl]cyclohexan-1-amine](/img/structure/B14195783.png)

![(2S)-3-Methyl-2-{methyl[(1S)-1-(pyridin-3-yl)ethyl]amino}butan-1-ol](/img/structure/B14195790.png)

